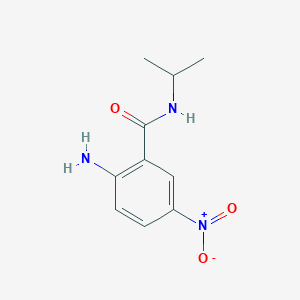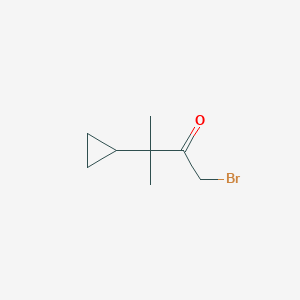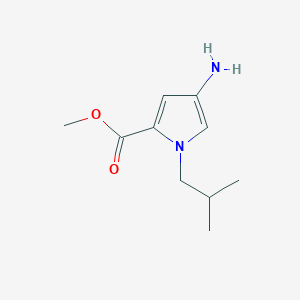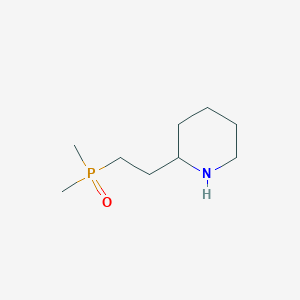
2-Amino-N-isopropyl-5-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-N-isopropyl-5-nitrobenzamide is an organic compound with the molecular formula C10H13N3O3 It is characterized by the presence of an amino group, an isopropyl group, and a nitro group attached to a benzamide core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-isopropyl-5-nitrobenzamide typically involves the following steps:
Nitration: The starting material, benzamide, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce a nitro group at the 5-position of the benzene ring.
Amination: The nitrobenzamide is then subjected to a reduction reaction to convert the nitro group to an amino group. This can be achieved using reducing agents such as iron powder and hydrochloric acid.
Isopropylation: Finally, the amino group is alkylated with isopropyl halide (e.g., isopropyl bromide) in the presence of a base like sodium hydroxide to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity. Scale-up processes would also focus on minimizing waste and ensuring environmental compliance.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-N-isopropyl-5-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Common reducing agents include iron powder, tin chloride, or catalytic hydrogenation.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of bases or acids can facilitate substitution reactions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion to 2-Amino-N-isopropyl-5-aminobenzamide.
Substitution: Various substituted benzamides depending on the reagents used.
Applications De Recherche Scientifique
2-Amino-N-isopropyl-5-nitrobenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Amino-N-isopropyl-5-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the amino group can form hydrogen bonds or ionic interactions with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-5-nitrobenzamide: Lacks the isopropyl group, which may affect its solubility and reactivity.
2-Amino-N-methyl-5-nitrobenzamide: Contains a methyl group instead of an isopropyl group, potentially altering its steric and electronic properties.
2-Amino-N-ethyl-5-nitrobenzamide: Features an ethyl group, which may influence its pharmacokinetic properties.
Uniqueness
2-Amino-N-isopropyl-5-nitrobenzamide is unique due to the presence of the isopropyl group, which can enhance its lipophilicity and potentially improve its interaction with hydrophobic pockets in biological targets. This structural feature may also influence its metabolic stability and bioavailability compared to similar compounds.
Propriétés
Formule moléculaire |
C10H13N3O3 |
|---|---|
Poids moléculaire |
223.23 g/mol |
Nom IUPAC |
2-amino-5-nitro-N-propan-2-ylbenzamide |
InChI |
InChI=1S/C10H13N3O3/c1-6(2)12-10(14)8-5-7(13(15)16)3-4-9(8)11/h3-6H,11H2,1-2H3,(H,12,14) |
Clé InChI |
OHKBDRRSVILNDY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)NC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















